molecular formula C7H6ClF3N2 B13049590 (S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine

(S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13049590
M. Wt: 210.58 g/mol
InChI Key: UKFBIPTYPLUXAK-LURJTMIESA-N
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Description

(S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine is a chiral compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a trifluoroethylamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance yield and purity. Additionally, chiral resolution techniques may be employed to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation and Reduction: Products include amine oxides and reduced amines.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylamine group can form hydrogen bonds and electrostatic interactions with target molecules, while the pyridine ring can participate in π-π stacking interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trifluoroethylamine group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H6ClF3N2/c8-5-3-4(1-2-13-5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1

InChI Key

UKFBIPTYPLUXAK-LURJTMIESA-N

Isomeric SMILES

C1=CN=C(C=C1[C@@H](C(F)(F)F)N)Cl

Canonical SMILES

C1=CN=C(C=C1C(C(F)(F)F)N)Cl

Origin of Product

United States

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